molecular formula C21H18N2O5 B3977041 3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide

3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B3977041
M. Wt: 378.4 g/mol
InChI Key: WQQBDPQGJHTZKI-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group attached to the benzamide core, along with a methoxy and nitro substituent on the phenyl ring

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-27-20-13-17(23(25)26)10-11-19(20)22-21(24)16-8-5-9-18(12-16)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQBDPQGJHTZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Benzylation: The attachment of a benzyloxy group to the benzamide core through a benzylation reaction.

    Amidation: The formation of the benzamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    3-(benzyloxy)-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, potentially altering its chemical properties and applications.

    3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)aniline: Contains an aniline group instead of a benzamide group, leading to different reactivity and uses.

Uniqueness

3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl ring, along with the benzyloxy and benzamide functionalities, makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide
Reactant of Route 2
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3-(benzyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide

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